molecular formula C15H10ClFN2 B1594507 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline CAS No. 119401-13-7

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline

Cat. No.: B1594507
CAS No.: 119401-13-7
M. Wt: 272.7 g/mol
InChI Key: XYJIBRYJJRDFOQ-UHFFFAOYSA-N
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Description

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline is a quinazoline derivative with a molecular formula of C14H8ClFN2. This compound is characterized by the presence of a chloro group at the 6th position, a fluorophenyl group at the 4th position, and a methyl group at the 2nd position on the quinazoline ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline typically involves the following steps:

  • Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.

  • Introduction of the Chloro Group: The chloro group at the 6th position can be introduced through halogenation reactions using reagents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

  • Introduction of the Fluorophenyl Group: The fluorophenyl group at the 4th position can be introduced through a nucleophilic aromatic substitution reaction using 2-fluorophenylboronic acid or 2-fluorophenyl lithium.

  • Introduction of the Methyl Group: The methyl group at the 2nd position can be introduced through methylation reactions using reagents such as methyl iodide (CH3I) or dimethyl sulfate (DMS).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, in the presence of an acid or base.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.

  • Substitution: Amines, alcohols, thiols, in the presence of a base or acid.

Major Products Formed:

  • Oxidation: Quinazoline-6-carboxylic acid derivatives.

  • Reduction: Reduced quinazoline derivatives.

  • Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

  • Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline exerts its effects involves the interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline is compared with other similar quinazoline derivatives, such as:

  • 6-Chloro-4-(2-fluorophenyl)quinazoline: Similar structure but lacks the methyl group at the 2nd position.

  • 2-Methylquinazoline: Similar core structure but lacks the chloro and fluorophenyl groups.

  • 4-(2-Fluorophenyl)quinazoline: Similar fluorophenyl group but lacks the chloro and methyl groups.

These compounds share structural similarities but differ in their functional groups, leading to variations in their biological activities and applications.

Properties

IUPAC Name

6-chloro-4-(2-fluorophenyl)-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2/c1-9-18-14-7-6-10(16)8-12(14)15(19-9)11-4-2-3-5-13(11)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJIBRYJJRDFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152452
Record name 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119401-13-7
Record name 6-Chloro-2-methyl-4-(2-fluorophenyl)quinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119401137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLORO-2-METHYL-4-(2-FLUOROPHENYL)QUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST845X9FH4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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